叔丁基(6-溴-2-甲基吡啶-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

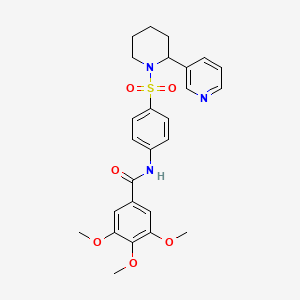

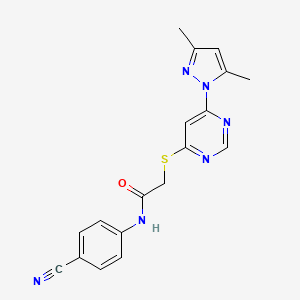

Tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is a chemical compound with the CAS Number: 1824320-42-4 . It has a molecular weight of 287.16 . The compound is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is tert-butyl 6-bromo-3-methyl-2-pyridinylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

Tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is a pale-yellow to yellow-brown solid . It is stored at room temperature .科学研究应用

合成和化学反应:

- Padwa、Brodney 和 Lynch (2003) 描述了叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯的制备,突出了其在狄尔斯-阿尔德反应中的效用,这是一种合成化学中的关键方法 (Padwa、Brodney 和 Lynch,2003)。

- Lebel 和 Leogane (2005) 展示了一种 Boc 保护胺的温和且高效的一锅柯蒂斯重排,表明叔丁基氨基甲酸酯在合成受保护氨基酸方面的多功能性 (Lebel 和 Leogane,2005)。

环境应用:

- Acero 等人 (2001) 研究了臭氧化甲基叔丁基醚 (MTBE),揭示了叔丁基化合物在环境修复过程中的作用 (Acero 等人,2001)。

材料科学与工程:

- Bates 等人 (2002) 报告了一种任务特定的离子液体,其中包含带有附加胺基的阳离子,用于可逆 CO2 封存,突出了叔丁基氨基甲酸酯在开发碳捕获材料中的潜力 (Bates 等人,2002)。

药物化学和药物设计:

- Ghoneim 和 Mohamed (2013) 合成了各种叔丁基氨基甲酸酯衍生物,展示了其在创建具有潜在抗菌活性的化合物中的效用 (Ghoneim 和 Mohamed,2013)。

- Jørgensen 等人 (2002) 描述了一种使用叔丁基酯合成 α-芳基酯的有效方法,包括萘普生和氟比洛芬的酯,这对药物合成具有重要意义 (Jørgensen 等人,2002)。

安全和危害

作用机制

Target of Action

It’s known that this compound is used as a reagent in the synthesis of various complex molecules, suggesting its targets could be diverse depending on the specific reaction it’s involved in .

Mode of Action

The compound acts as a protective group for amines in organic synthesis, particularly in peptide chemistry . The Boc (tert-butyl carbamate) group in the compound provides stability towards a wide range of nucleophilic reagents and alkaline reaction conditions . It’s easily introduced and readily removed under a variety of conditions .

Biochemical Pathways

The compound is involved in the N-Boc protection of amines, amino acids, and peptides under certain conditions . This process is fundamental in organic synthesis, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes the protection of amines one of the most useful transformations in organic synthesis .

Result of Action

The result of the compound’s action is the protection of amines, allowing for more complex reactions to take place without interference from the amine group . This is particularly useful in peptide synthesis, where the compound can protect amino groups in amino acids .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been shown to be effective under mild conditions . Furthermore, the use of certain catalysts can enhance the compound’s performance .

属性

IUPAC Name |

tert-butyl N-(6-bromo-2-methylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-8(5-6-9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJLPKFWEQUMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926417.png)

![Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate](/img/structure/B2926418.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2926420.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2926424.png)

![(2S,4R)-N-[[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B2926427.png)

![1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2926435.png)